N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(Dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a pyridin-3-yl substituent on the triazole ring and a dimethylamino group on the arylacetamide moiety. Its structural design aligns with pharmacophores known to interact with ion channels, though its specific biological activity remains less characterized compared to analogs like VUAA-1 or OLC-12 .
Properties
Molecular Formula |
C18H20N6OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N6OS/c1-23(2)15-8-6-14(7-9-15)20-16(25)12-26-18-22-21-17(24(18)3)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H,20,25) |
InChI Key |
TWRQCUDMBOTZEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine ring and the dimethylamino group. The final step involves the formation of the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The triazole and pyridine rings play a crucial role in these interactions by providing specific binding affinities and electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is structurally related to several triazole-acetamide derivatives, differing primarily in substituent groups on the triazole ring, arylacetamide moiety, and pyridine positioning. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Activity: Triazole Alkyl Groups: Methyl (target compound) vs. ethyl (VUAA-1, OLC-12). Ethyl substituents enhance Orco agonism potency, as seen in OLC-12 (EC₅₀ = 0.9 µM) compared to VUAA-1 (EC₅₀ = 2.3 µM) . Arylacetamide Moieties: Dimethylamino (electron-donating) vs. ethyl/isopropyl (electron-neutral). Electron-withdrawing groups (e.g., chloro in KA3) correlate with enhanced antimicrobial activity , suggesting the target’s dimethylamino group may limit efficacy in similar contexts.
Pyridine Positioning :
- 3-pyridinyl (target, VUAA-1) vs. 4-pyridinyl (OLC-12). OLC-12’s 4-pyridinyl orientation contributes to higher potency, possibly due to improved π-π stacking in the Orco binding pocket .
Functional Switching: Minor structural changes can convert agonists to antagonists. For example, OLC-15 (2-pyridinyl, butylphenyl) antagonizes Orco, whereas VUAA-1 (3-pyridinyl, ethylphenyl) is an agonist . The target compound’s 3-pyridinyl and methyl groups may preserve agonist activity, but this requires validation.
Therapeutic Potential: While VUAA-1 and OLC-12 are well-studied in insect olfaction, the target compound’s dimethylamino group may confer unique pharmacokinetic properties, such as increased solubility or CNS penetration, relevant to mammalian applications (e.g., GPR-17 ligands in glioblastoma) .
Research Findings and Data
Structural-Activity Relationship (SAR) Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
